molecular formula C12H15ClN2O2 B2542405 N1-(3-chloro-4-methylphenyl)-N2-isopropyloxalamide CAS No. 346453-08-5

N1-(3-chloro-4-methylphenyl)-N2-isopropyloxalamide

Cat. No.: B2542405
CAS No.: 346453-08-5
M. Wt: 254.71
InChI Key: KWJGCKUUEOVRHY-UHFFFAOYSA-N
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Description

N1-(3-chloro-4-methylphenyl)-N2-isopropyloxalamide is an organic compound that belongs to the class of oxalamides This compound is characterized by the presence of a chloro-substituted phenyl ring and an isopropyl group attached to the oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-chloro-4-methylphenyl)-N2-isopropyloxalamide typically involves the reaction of 3-chloro-4-methylaniline with isopropyl oxalyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high purity and yield. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(3-chloro-4-methylphenyl)-N2-isopropyloxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N1-(3-chloro-4-methylphenyl)-N2-isopropyloxalamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(3-chloro-4-methylphenyl)-N2-isopropyloxalamide involves its interaction with specific molecular targets. The chloro group enhances the electrophilicity of the compound, facilitating its reaction with nucleophiles such as DNA bases or proteins. This interaction can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(3-chloro-4-methylphenyl)-N2-isopropyloxalamide is unique due to its specific substitution pattern and the presence of the isopropyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-N'-propan-2-yloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2/c1-7(2)14-11(16)12(17)15-9-5-4-8(3)10(13)6-9/h4-7H,1-3H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWJGCKUUEOVRHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NC(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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